REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]([F:12])[F:11])[C:5]#[N:6].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C]=[O:50].C[CH2:52][O:53][CH2:54]C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C.CO>[C:5]([C:4]1[CH:7]=[CH:8][C:9]([CH:10]([F:12])[F:11])=[C:2]([CH:3]=1)[C:52]([O:53][CH3:54])=[O:50])#[N:6] |f:5.6.7,^3:48|
|
Name
|
|
Quantity
|
8.87 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1C(F)F
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
867 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge
|
Type
|
WASH
|
Details
|
Wash the mixture with water and saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
collect the filtrate
|
Type
|
CONCENTRATION
|
Details
|
and concentrate under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-15% THF/hexanes gradient
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)OC)C1)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.19 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |